1-(2-methoxyphenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-6-yl phenyl ether
Description
Properties
IUPAC Name |
1-(2-methoxyphenyl)-4-methyl-6-phenoxy-2,3-dihydropyrrolo[3,2-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-17-19-15-16-27(21-12-6-7-13-22(21)28-2)25(19)20-11-8-14-23(24(20)26-17)29-18-9-4-3-5-10-18/h3-14H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEMLTMWPFKDFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C2=C3C=CC=C(C3=N1)OC4=CC=CC=C4)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-6-yl phenyl ether typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-6-yl phenyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C25H22N2O2
- Molecular Weight : 382.5 g/mol
- CAS Number : 1426813-86-6
- Chemical Structure : The compound features a pyrroloquinoline backbone with methoxy and phenyl substituents, which contribute to its biological activity and solubility characteristics.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential as an anti-cancer agent. Research indicates that derivatives of pyrroloquinoline exhibit cytotoxic effects against various cancer cell lines. The methoxy and phenyl groups may enhance the compound's interaction with biological targets.
Case Study :
A study demonstrated that similar compounds induce apoptosis in breast cancer cells through the modulation of apoptotic pathways. This suggests that 1-(2-methoxyphenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-6-yl phenyl ether could be further investigated for its therapeutic potential in oncology.
Materials Science
In materials science, this compound is being explored for its properties as a functional material in organic electronics. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Research Findings :
Studies have shown that incorporating such compounds into polymer matrices can improve charge transport properties, thus enhancing the efficiency of electronic devices.
Biochemical Applications
The compound's structure allows it to interact with various biomolecules, making it a candidate for biochemical studies. Its potential use as a fluorescent probe for imaging cellular processes has been highlighted in recent research.
Example Application :
Researchers have used similar pyrroloquinoline derivatives to track cellular localization of proteins in live cells due to their favorable photophysical properties.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-6-yl phenyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate receptor activity to reduce inflammation .
Comparison with Similar Compounds
Structural Analogs in the Pyrroloquinoline Family
The following compounds share the pyrroloquinoline core but differ in substituent positions and functional groups:
Key Observations :
- Substituent Position Effects : The position of methoxy groups on the phenyl ring (e.g., 2- vs. 4-methoxyphenyl) significantly alters electronic and steric properties. For example, 865658-34-0’s 4-methoxyphenyl group may enhance solubility compared to the 2-methoxy analog due to reduced steric hindrance .
Comparison with Pharmacologically Active Pyrroloquinoline Derivatives
While direct biological data for the target compound are unavailable, structurally related compounds have demonstrated cytotoxic and multitarget activities:
- 3-(9-Oxo-7-phenyl-6H-pyrrolo[3,2-f]quinolin-3(9H)-yl)-propanoic Acid (15): Exhibits in vitro cytotoxicity, with synthesis involving NaOH-mediated hydrolysis of ester precursors. Its carboxylic acid group enhances water solubility, a property absent in the target compound .
- 2-(9-Oxo-7-phenyl-6H-pyrrolo[3,2-f]quinolin-3(9H)-yl)acetic Acid (16): Similar to compound 15 but with a shorter alkyl chain, leading to reduced lipophilicity (Rf = 0.35 vs. 0.50 for compound 15) .
Implications for the Target Compound :
- The absence of ionizable groups (e.g., carboxylic acids) in the target compound suggests lower aqueous solubility compared to compounds 15 and 16, which may limit its bioavailability.
- The phenyl ether group could confer resistance to enzymatic degradation, a hypothesis supported by the stability of similar ether-containing pharmaceuticals .
Biological Activity
1-(2-methoxyphenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-6-yl phenyl ether, also known by its CAS number 1426813-86-6, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure
The chemical formula for this compound is with a molecular weight of 382.46 g/mol. Its structure features a pyrroloquinoline core which is significant in medicinal chemistry due to its diverse biological activities.
Dopamine Receptor Agonism
Recent studies have highlighted the compound's activity as a selective D3 dopamine receptor agonist. In a comparative analysis of various analogs, it was observed that the 2-methoxyphenyl ether derivative exhibited over twice the potency at the D3 receptor compared to other tested compounds. The structure-activity relationship (SAR) studies indicated that modifications to the aryl ether significantly influenced agonist potency (Table 1).
| Compound ID | D3R Agonist Activity (EC50 nM) | D2R Agonist Activity (EC50 nM) | D2R Antagonist Activity (IC50 nM) |
|---|---|---|---|
| 1 | 710 ± 150 | Inactive | 15,700 ± 3,000 |
| 2 | 278 ± 62 | Inactive | 9,000 ± 3,700 |
| 3 | 98 ± 21 | >100,000 | 6,800 ± 1,400 |
This table illustrates the compound's selective activity towards the D3 receptor while showing minimal interaction with the D2 receptor, which is crucial for minimizing side effects associated with antipsychotic medications .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Pyrrole derivatives have been reported to show significant activity against various bacterial strains. For instance, related compounds demonstrated MIC values ranging from against Staphylococcus aureus, indicating potential as an antibacterial agent .
Study on D3 Receptor Selectivity
In a study published in Nature (2024), researchers synthesized multiple analogs of the pyrroloquinoline scaffold and assessed their binding affinities and functional activities at dopamine receptors. The findings confirmed that modifications on the phenyl ether moiety could enhance selectivity and potency at the D3 receptor while reducing unwanted D2 receptor activity .
Antibacterial Evaluation
Another study focused on evaluating the antibacterial efficacy of similar pyrrole-based compounds against clinical isolates of bacteria. The results indicated that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics like ciprofloxacin . This highlights the therapeutic potential of these compounds in treating bacterial infections.
Q & A
Q. What are the common synthetic routes for synthesizing 1-(2-methoxyphenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-6-yl phenyl ether?
The synthesis typically involves multi-step reactions, including:
- Condensation reactions (e.g., between secondary amines and tricarboxylate esters under controlled temperatures) .
- Etherification of hydroxyl or halogenated intermediates using methoxyphenyl groups .
- Cyclization steps to form the pyrroloquinoline core, often requiring anhydrous conditions and catalysts like sodium hydride .
Key Methodologies :- Reaction progress monitored via HPLC for purity assessment .
- Structural confirmation using NMR spectroscopy (e.g., ¹H/¹³C NMR) and mass spectrometry .
Q. How is the molecular structure of this compound characterized in academic research?
Structural elucidation employs:
- X-ray crystallography to resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding networks) .
- Spectroscopic techniques :
- FTIR for functional group identification (e.g., methoxy, carbonyl).
- UV-Vis spectroscopy to study electronic transitions in the heterocyclic system .
- Density Functional Theory (DFT) calculations to validate experimental data and predict vibrational modes .
Advanced Research Questions
Q. What strategies optimize reaction yields and minimize by-products during synthesis?
- Temperature control : Maintaining ±5 K during condensation prevents side reactions like decarboxylation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while xylene aids in by-product removal .
- Catalyst tuning : Bases like K₂CO₃ improve etherification efficiency, reducing unreacted starting materials .
Data-Driven Example :- In related pyrroloquinoline syntheses, HPLC revealed that water content >2% increased by-product formation by 4–6% .
Q. How can researchers address discrepancies in biological activity data for pyrroloquinoline derivatives?
- Structure-Activity Relationship (SAR) analysis : Systematically vary substituents (e.g., methoxy vs. chloro groups) to isolate pharmacophore contributions .
- Stereochemical control : Enantiomeric purity impacts activity; chiral HPLC or asymmetric synthesis resolves conflicting results .
- Computational modeling : Molecular docking identifies binding modes inconsistent with experimental IC₅₀ values, guiding structural refinements .
Q. What analytical methods detect and quantify synthetic impurities in this compound?
- High-resolution LC-MS identifies low-abundance by-products (e.g., decarboxylated derivatives at 0.5–2% levels) .
- ¹H NMR impurity profiling : Integrates minor peaks against the main product signal (e.g., detecting hydrolyzed esters at δ 1.2–1.5 ppm) .
- Thermogravimetric analysis (TGA) monitors thermal stability, ensuring impurities do not decompose during storage .
Q. How can computational tools predict the physicochemical properties of this compound?
- LogP calculations : Software like MarvinSuite estimates hydrophobicity (e.g., LogP ≈ 3.2 for C20H20N2O2), informing solubility strategies .
- Molecular dynamics simulations : Predict crystal packing and stability, validated against X-ray data .
- ADMET prediction : Platforms like SwissADME assess bioavailability and metabolic pathways for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
